(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate chemical properties
(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate chemical properties
An In-Depth Technical Guide to N-α-Boc-L-Asparagine: Properties, Synthesis, and Application in Peptide Chemistry
Introduction: The Critical Role of Protected Asparagine in Peptide Synthesis
In the intricate field of synthetic peptide chemistry, the precise assembly of amino acid building blocks is paramount. Each amino acid must be temporarily masked at its reactive sites—the α-amino group and any side-chain functionalities—to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate, more commonly known in the scientific community as N-α-t-Boc-L-asparagine (Boc-Asn-OH), is a cornerstone derivative for introducing asparagine residues in peptides synthesized via the Boc/Bzl strategy.[1]
Asparagine itself presents a unique challenge during peptide synthesis. Its side-chain amide is susceptible to dehydration to form a β-cyanoalanine residue, particularly during the carbodiimide-mediated activation of the carboxylic acid.[2][3] This irreversible side reaction can lead to significant impurities and compromise the integrity of the final peptide. The strategic use of Boc-Asn-OH, and in some cases its side-chain protected analogues, is therefore not merely a procedural step but a critical decision to safeguard the synthetic outcome. This guide provides an in-depth examination of the chemical properties, synthesis, and expert-level application of Boc-Asn-OH for researchers and drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Asn-OH is fundamental to its effective handling, storage, and application in synthesis. This compound is typically a white to off-white crystalline powder.[1][4][5]
Compound Identity
| Identifier | Value | Source |
| Systematic Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [6] |
| Common Names | N-α-t-Boc-L-asparagine, Boc-Asn-OH, Nα-(tert-Butoxycarbonyl)-L-asparagine | [1][7] |
| CAS Number | 7536-55-2 | [1][4][8] |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][4][8] |
| Molecular Weight | 232.23 g/mol | [1][6] |
| SMILES | CC(C)(C)OC(=O)NC(=O)O | [1] |
| InChI Key | FYYSQDHBALBGHX-YFKPBYRVSA-N | [1][8] |
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to slight yellow crystalline powder | [1][4][5] |
| Melting Point | 170-175 °C (with decomposition) | [1][5][8] |
| Solubility | Soluble in Dimethylformamide (DMF); insoluble in petroleum ether.[5] | Good solubility in DMF is critical for its use in solid-phase peptide synthesis (SPPS). |
| Optical Rotation | [α]²⁰/D: -7.8° to -9.0° (c=1-2 in DMF) | [1][5][8] |
| pKa | 3.79 ± 0.10 (Predicted) | [5][8] |
| Storage | 2-30°C, sealed in a dry, dark place. | [1][5][8] |
Synthesis and Characterization
Synthetic Pathway: The Boc Protection of L-Asparagine
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the α-amino group of L-asparagine is a standard and well-established procedure in organic chemistry. The most common method involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.[4][]
The causality behind this choice of reagents is clear:
-
L-Asparagine: The starting material with the free α-amino group to be protected.
-
Boc₂O (Boc Anhydride): An efficient and widely used electrophilic source of the Boc group. Its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.[]
-
Alkaline Conditions (e.g., NaOH, NaHCO₃): A base is required to deprotonate the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. A mixed solvent system, such as dioxane and water, is often employed to dissolve both the polar amino acid and the less polar Boc anhydride.[]
Caption: General workflow for the synthesis of Boc-Asn-OH.
Quality Control and Characterization
Validation of the final product's identity and purity is non-negotiable. A multi-pronged analytical approach ensures the material is suitable for demanding applications like drug synthesis.
-
¹H NMR Spectroscopy: This is a primary tool for structural confirmation. A typical ¹H NMR spectrum of Boc-Asn-OH in DMSO-d₆ will show characteristic peaks.[8]
-
~1.38 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a hallmark signal.
-
~2.4-2.6 ppm (multiplet, 2H): The β-protons (CH₂) of the asparagine side chain.
-
~4.23 ppm (multiplet, 1H): The α-proton (CH).
-
~6.8-7.4 ppm (broad signals, 3H): Protons from the side-chain amide (-CONH₂) and the carbamate N-H.
-
~12.5 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.[8]
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should pass identity tests against a reference standard.[1]
-
Thin Layer Chromatography (TLC): A rapid and effective method to assess purity, typically showing a single spot with a purity of ≥98%.[1]
-
Melting Point: A sharp melting range (e.g., 175-180 °C) is indicative of high purity.[5][8]
-
Optical Rotation: Confirms the retention of the correct (S)-stereochemistry.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Asn-OH is a building block for Boc-chemistry SPPS.[1] The Boc group serves as the temporary Nα-protecting group, which is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).
The Challenge of Asparagine Coupling
As mentioned, the primary challenge with asparagine is the potential for side-chain dehydration during the activation step, especially when using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). This leads to the formation of a nitrile. To mitigate this, two primary strategies are employed:
-
Use of Additives: Including an additive like 1-hydroxybenzotriazole (HOBt) can suppress the dehydration side reaction when using carbodiimides.
-
Side-Chain Protection: For particularly sensitive sequences or when maximum purity is required, a side-chain protected derivative such as Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH is the preferred choice.[2][10] The bulky xanthyl (Xan) or trityl (Trt) group on the side-chain amide sterically hinders dehydration and improves solubility.[2] The Xan group is labile and is removed concurrently with the Nα-Boc group during the TFA deprotection step.[2]
Standard Boc-SPPS Coupling Protocol for Boc-Asn-OH
This protocol outlines a self-validating workflow for incorporating an asparagine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).
Principle: The workflow ensures complete reactions at each step. The deprotection and coupling steps are followed by a ninhydrin test to confirm the reaction's completion before proceeding to the next cycle, embodying a self-validating system.
Caption: A self-validating cycle for Boc-SPPS incorporating Boc-Asn-OH.
Detailed Steps:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a Boc-protected N-terminus.
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for approximately 30 minutes to remove the Nα-Boc group, exposing the free amine.
-
Washing: Thoroughly wash the resin to remove excess TFA and the cleaved Boc byproducts. A typical wash sequence is DCM (3x), Isopropanol (IPA) (1x), and Dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the protonated amine (trifluoroacetate salt) with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF. This is crucial for the subsequent coupling reaction.
-
Washing: Wash the resin with DMF (3x) to remove excess base.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate Boc-Asn-OH (typically 3-4 equivalents relative to resin loading) with a coupling agent such as HBTU (3-4 eq.) and HOBt (3-4 eq.) in the presence of DIEA (6-8 eq.) in DMF.
-
Rationale: Using a uronium/phosphonium salt activator like HBTU is generally more efficient and leads to fewer side reactions compared to carbodiimides for asparagine.[3]
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-4 hours with agitation.
-
-
Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Validation (Kaiser Test): Perform a qualitative ninhydrin test on a small sample of the resin.
-
Negative Result (beads remain yellow/colorless): Indicates that all free amines have been acylated. The cycle is complete. Proceed to the deprotection step for the next amino acid.
-
Positive Result (beads turn deep blue): Indicates incomplete coupling. The coupling step (Step 6) must be repeated.
-
Safety and Handling
As a laboratory chemical, Boc-Asn-OH requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[6][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[12] When handling the powder, avoid dust formation and use appropriate exhaust ventilation or a dust mask.[13]
-
First Aid: In case of contact, rinse skin or eyes with copious amounts of water.[14] If inhaled, move to fresh air.[13]
-
Fire Safety: The material is combustible.[14] Use water spray, foam, or dry chemical extinguishers.[13] Hazardous combustion products include carbon and nitrogen oxides.[13][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations.[12][14]
Conclusion
N-α-Boc-L-asparagine is an indispensable reagent in the repertoire of peptide chemists. Its properties are well-defined, and its synthesis is straightforward. However, its successful application, particularly in the context of solid-phase peptide synthesis, requires a nuanced understanding of the potential side reactions associated with the asparagine side chain. By selecting appropriate activation strategies—or opting for side-chain protected derivatives when necessary—and employing self-validating protocols, researchers can confidently incorporate asparagine into complex peptide targets, advancing the frontiers of drug discovery and biochemical research.
References
- Anonymous. (n.d.). Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ACS Publications.
-
ChemBK. (2024). Boc-Asn-OH. Available at: [Link]
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Aapptec Peptides. (n.d.). Boc-Asn(Trt)-OH [132388-68-2]. Available at: [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Available at: [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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Oakwood Chemical. (n.d.). Boc-Protected Natural Amino Acids. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Asparagine. Available at: [Link]
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PubChem. (n.d.). N2-((tert-Butoxy)carbonyl)-L-asparagine. National Center for Biotechnology Information. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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Aapptec Peptides. (n.d.). Boc-Asn-OH [7536-55-2]. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Aapptec. (n.d.). MSDS - Safety Data Sheet. Available at: [Link]
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